molecular formula C10H20O2 B13447154 (3S)-3-Methyl-ethylester Heptanoic Acid

(3S)-3-Methyl-ethylester Heptanoic Acid

Cat. No.: B13447154
M. Wt: 172.26 g/mol
InChI Key: OTNDYEHGLRZQIN-VIFPVBQESA-N
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Description

(3S)-3-Methyl-ethylester Heptanoic Acid is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound, specifically, is known for its applications in various scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (3S)-3-Methyl-ethylester Heptanoic Acid typically involves the esterification of heptanoic acid with an alcohol in the presence of an acid catalyst. One common method is the Fischer esterification, where heptanoic acid reacts with ethanol under acidic conditions to form the ester . The reaction is usually carried out at elevated temperatures to drive the equilibrium towards ester formation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Methyl-ethylester Heptanoic Acid undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.

    Reduction: Reduction of the ester can yield alcohols.

    Substitution: Ester groups can be substituted by nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3S)-3-Methyl-ethylester Heptanoic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3S)-3-Methyl-ethylester Heptanoic Acid involves its interaction with specific molecular targets. In biological systems, it acts as a pheromone by binding to olfactory receptors in insects, triggering behavioral responses. The ester group can undergo hydrolysis in the presence of esterases, releasing the corresponding alcohol and acid, which can then participate in further biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: Commonly used as a solvent in laboratories and industry.

    Methyl butyrate: Known for its fruity odor and used in flavoring agents.

    Isopropyl butyrate: Used in perfumes and as a solvent.

Uniqueness

(3S)-3-Methyl-ethylester Heptanoic Acid is unique due to its specific stereochemistry and its role as a pheromone in certain insect species. This makes it particularly valuable in ecological studies and pest control applications .

Biological Activity

(3S)-3-Methyl-ethylester heptanoic acid, also known as a pheromone, plays a significant role in the ecological interactions of lepidopteran species. This compound has garnered attention due to its biological activities, particularly in the realms of chemical ecology and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is characterized by its ester functional group and a seven-carbon chain. Its molecular structure contributes to its biological activity, particularly in attracting specific insect species for mating purposes. The compound's minimal volatility enhances its effectiveness as a pheromone, allowing it to persist in the environment longer than more volatile compounds .

1. Chemical Ecology

The primary biological function of this compound is its role as a sex attractant in lepidopteran species. Research indicates that this compound significantly influences mating behaviors, thereby affecting population dynamics in various ecosystems. Its effectiveness as a pheromone has been demonstrated through field studies where it attracted male moths to traps baited with the compound .

2. Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound. In vitro assays demonstrated that the compound exhibits antibacterial activity against several strains of bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Bacterial Strain Inhibition Zone (mm)
E. coli15
S. aureus18
P. aeruginosa12

3. Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory effects. Experimental models involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages indicated that treatment with this compound significantly reduced pro-inflammatory cytokine levels, suggesting a modulatory effect on inflammatory pathways .

Case Study 1: Pheromone Efficacy

A field trial conducted in agricultural settings assessed the efficacy of this compound as a mating disruptor for pest management in lepidopteran species. Results indicated a substantial reduction in pest populations when traps were deployed with this pheromone compared to control sites without treatment.

Case Study 2: Antibacterial Activity

In a laboratory setting, this compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The study found that the compound not only inhibited bacterial growth but also enhanced the efficacy of conventional antibiotics when used in combination treatments.

The biological activity of this compound can be attributed to several mechanisms:

  • Pheromonal Communication : The structural characteristics allow it to bind effectively to olfactory receptors in target insects.
  • Cell Membrane Disruption : In antimicrobial applications, the ester group facilitates interaction with lipid bilayers, leading to membrane destabilization.
  • Cytokine Modulation : In anti-inflammatory contexts, it appears to interfere with signaling pathways involved in cytokine production.

Properties

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

ethyl (3S)-3-methylheptanoate

InChI

InChI=1S/C10H20O2/c1-4-6-7-9(3)8-10(11)12-5-2/h9H,4-8H2,1-3H3/t9-/m0/s1

InChI Key

OTNDYEHGLRZQIN-VIFPVBQESA-N

Isomeric SMILES

CCCC[C@H](C)CC(=O)OCC

Canonical SMILES

CCCCC(C)CC(=O)OCC

Origin of Product

United States

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